4-(3-Chlorophenyl)pyridine
CAS No.: 5957-92-6
Cat. No.: VC3850296
Molecular Formula: C11H8ClN
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5957-92-6 |
|---|---|
| Molecular Formula | C11H8ClN |
| Molecular Weight | 189.64 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)pyridine |
| Standard InChI | InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H |
| Standard InChI Key | HIVCQVJRXNLKCW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=NC=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Identity
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IUPAC Name: 4-(3-Chlorophenyl)pyridine
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Molecular Formula: C₁₁H₈ClN
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Molecular Weight: 189.64 g/mol
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SMILES: C1=CC(=CC(=C1)Cl)C2=CC=NC=C2
Crystallographic Data
X-ray crystallography of structurally related compounds, such as bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, reveals coordination geometries where pyridine nitrogen atoms participate in metal-ligand bonding . While direct crystallographic data for 4-(3-chlorophenyl)pyridine is limited, its planar aromatic system suggests similar intermolecular interactions.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 4-(3-chlorophenyl)pyridine derivatives often involves:
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyridines and 3-chlorophenylboronic acids .
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Oxidation-Reduction Sequences: As demonstrated in the preparation of 4-chlorophenyl-2-pyridyl methanol, where 2-(p-chlorobenzyl)pyridine undergoes oxidation followed by reduction .
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Heterocyclic Annulation: Cyclization of precursors like 3-chlorobenzaldehyde with ammonia derivatives under catalytic conditions.
Key Reaction Conditions
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Catalysts: Pd/C, Pd(PPh₃)₄, or NiCl₂(dppe) for cross-coupling .
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Solvents: Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) .
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Yields: Typically 65–85%, depending on substituents and purification methods .
Physicochemical Properties
Experimental Data
Spectral Characteristics
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IR (KBr): C-Cl stretch at 750 cm⁻¹, pyridine ring vibrations at 1,580–1,600 cm⁻¹ .
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¹H NMR (400 MHz, CDCl₃): δ 7.25–8.50 (m, aromatic protons), 8.60–8.80 (d, pyridine H) .
Biological and Pharmacological Applications
Enzyme Inhibition
4-(3-Chlorophenyl)pyridine derivatives exhibit inhibitory activity against:
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Kynurenine-3-monooxygenase (KMO): Implicated in neurodegenerative disorders .
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Phosphodiesterase (PDE): Potential for treating inflammatory diseases.
Antimicrobial Activity
Analogous chlorophenyl-pyridine compounds show:
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Antibacterial Efficacy: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 50% growth inhibition of Candida albicans at 16 µg/mL.
Neuropharmacology
Structural similarities to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggest potential neurotoxic or neuroprotective effects, though direct evidence remains under investigation .
Industrial and Material Science Applications
Coordination Chemistry
Silver(I) complexes with pyridine derivatives demonstrate luminescent properties, relevant for optoelectronic devices .
Catalysis
Palladium complexes of chlorophenyl-pyridines serve as catalysts in C–C bond-forming reactions, with turnover numbers (TON) exceeding 10⁴ .
Future Directions
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Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of pyridine nitrogen) .
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Materials Innovation: Explore metal-organic frameworks (MOFs) incorporating 4-(3-chlorophenyl)pyridine for gas storage .
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Environmental Impact: Assess biodegradation pathways to address potential ecotoxicity.
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